Lipophilicity Advantage Over 2-Chloro and Parent Aniline
The target 2-bromo derivative exhibits the highest computed lipophilicity among its close analogs, a critical determinant for passive membrane permeability and non-specific protein binding. Its XLogP3 value of 3.6 surpasses that of the 2-chloro analog (3.5) by 0.1 log units and significantly exceeds the unsubstituted parent compound (2.9) by 0.7 log units [1]. This quantifiable difference, derived from the PubChem XLogP3 3.0 algorithm, is meaningful for projects where modulating logP by small increments is essential to avoid metabolic liabilities or solubility cliffs.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 (Computed by PubChem 2.1) |
| Comparator Or Baseline | 2-Chloro-N-[1-(furan-2-yl)ethyl]aniline: 3.5; N-[1-(furan-2-yl)ethyl]aniline (parent): 2.9 |
| Quantified Difference | ΔXLogP3 = +0.1 (vs. 2-Cl); ΔXLogP3 = +0.7 (vs. parent) |
| Conditions | Computational prediction; PubChem XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.1–0.7 log unit increase in lipophilicity can translate to measurably higher membrane permeability and volume of distribution, directly influencing biological assay outcomes and lead optimization decisions.
- [1] PubChem. (2026). Computed Chemical Properties for CID 43194480, CID 43194716, and CID 22215296. National Center for Biotechnology Information. View Source
